molecular formula C12H15Cl2N5 B2794760 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride CAS No. 2413878-69-8

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride

Cat. No.: B2794760
CAS No.: 2413878-69-8
M. Wt: 300.19
InChI Key: WDHJWUBGHHGEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrazole ring and a piperidine ring, which are linked through a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate then undergoes a cyclization reaction with piperidine to form the desired tetrazole compound. The final product is obtained by treating the tetrazole compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]piperidine hydrochloride
  • 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride

Uniqueness

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride is unique due to its specific structural features, such as the presence of both a tetrazole and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5.ClH/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQZVKHJLHIQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.